

Application Notes and Protocols for Detecting ALK Rearrangement in Crizotinib Sensitivity Testing

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Compound of Interest

Compound Name: *Crizotinib acetate*

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Introduction

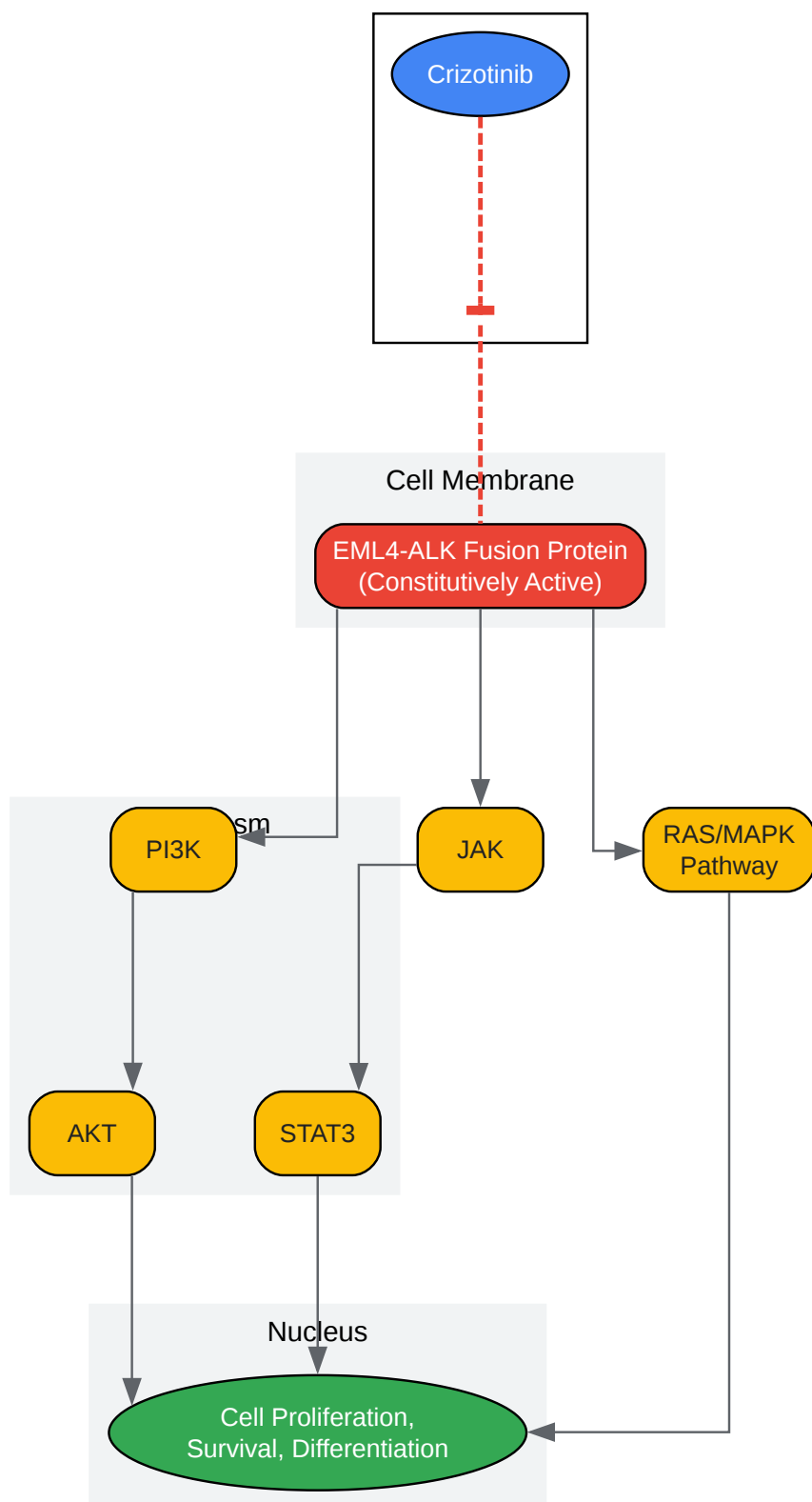
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1] These rearrangements, most commonly a fusion between the EML4 and ALK genes, result in the constitutive activation of the ALK tyrosine kinase, which promotes uncontrolled cell proliferation and survival.[2][3] Crizotinib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET.[4][5] In patients with ALK-positive NSCLC, Crizotinib can lead to significant tumor shrinkage and prolonged progression-free survival.[3][6] Therefore, accurate and reliable detection of ALK rearrangements is essential for identifying patients who will benefit from this targeted therapy. [1][7]

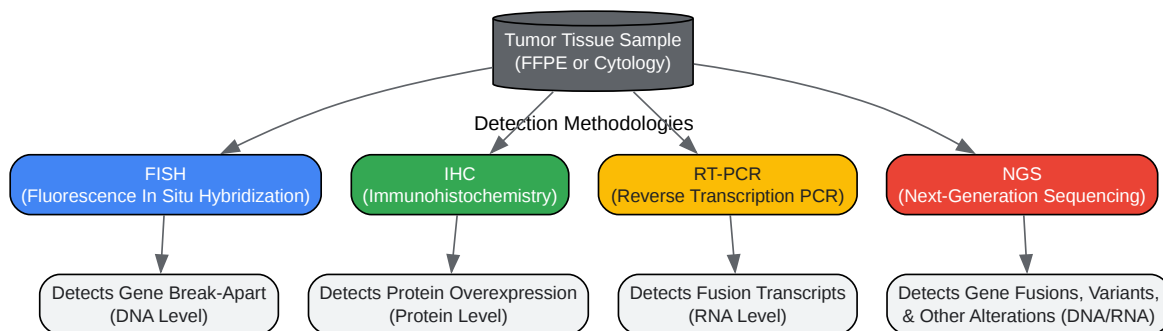
This document provides detailed application notes and protocols for the principal methods used to detect ALK rearrangements: Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), Reverse Transcription Polymerase Chain Reaction (RT-PCR), and Next-Generation Sequencing (NGS).

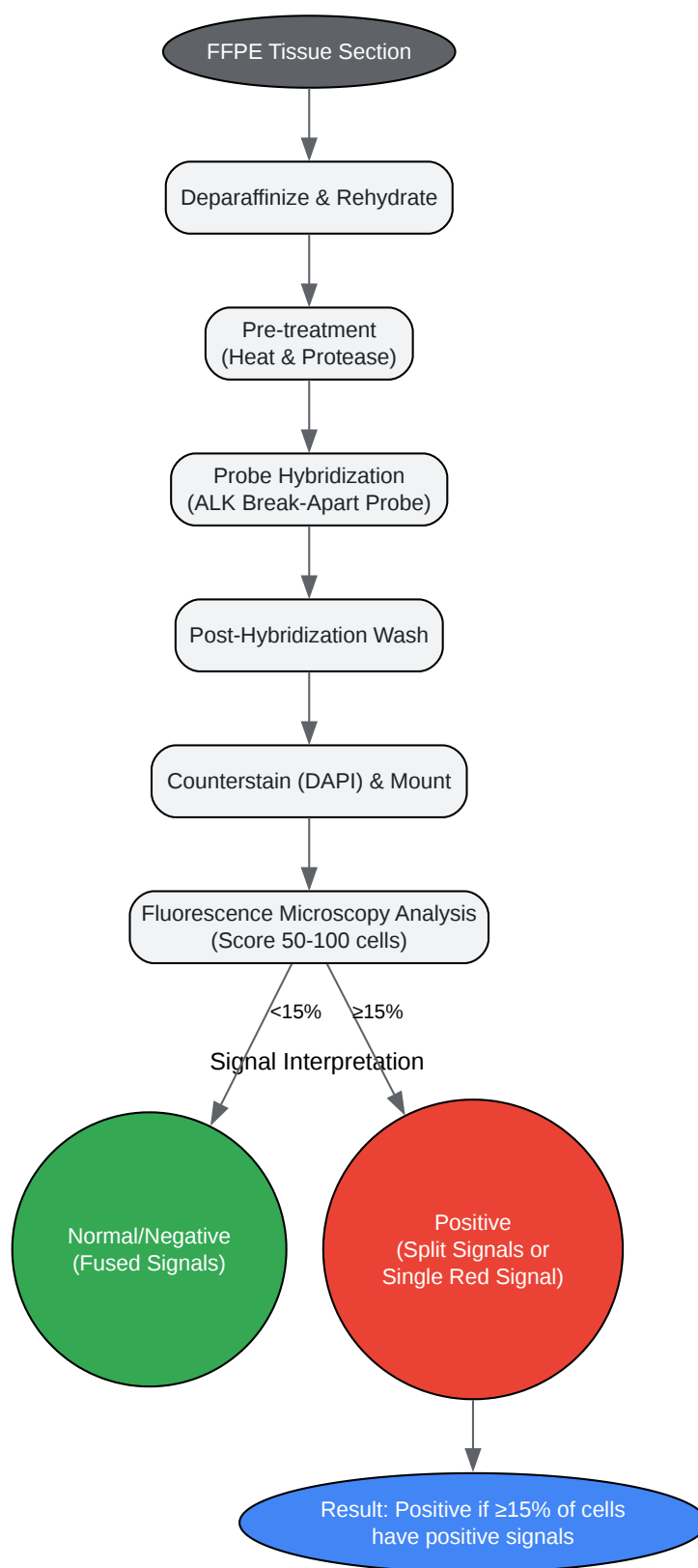
ALK Signaling Pathway and Crizotinib's Mechanism of Action

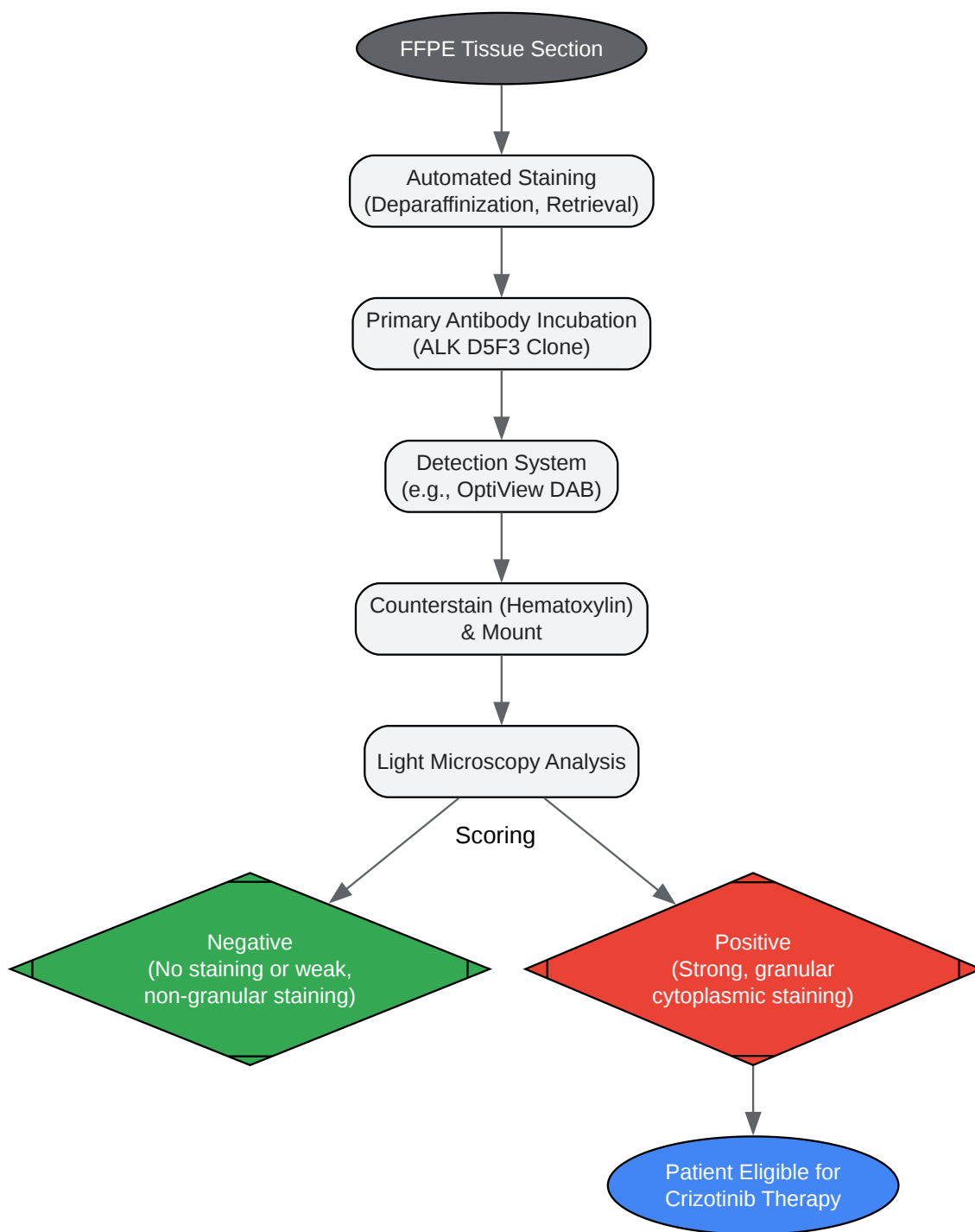
In normal physiology, the ALK receptor tyrosine kinase is involved in brain development and is activated by ligand binding.[8] In cancer, a chromosomal rearrangement can fuse the intracellular kinase domain of ALK with a partner gene, such as EML4.[9] This fusion event leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[10] The activated ALK fusion protein then stimulates multiple downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways, driving cell proliferation, survival, and differentiation.[2][11][12]

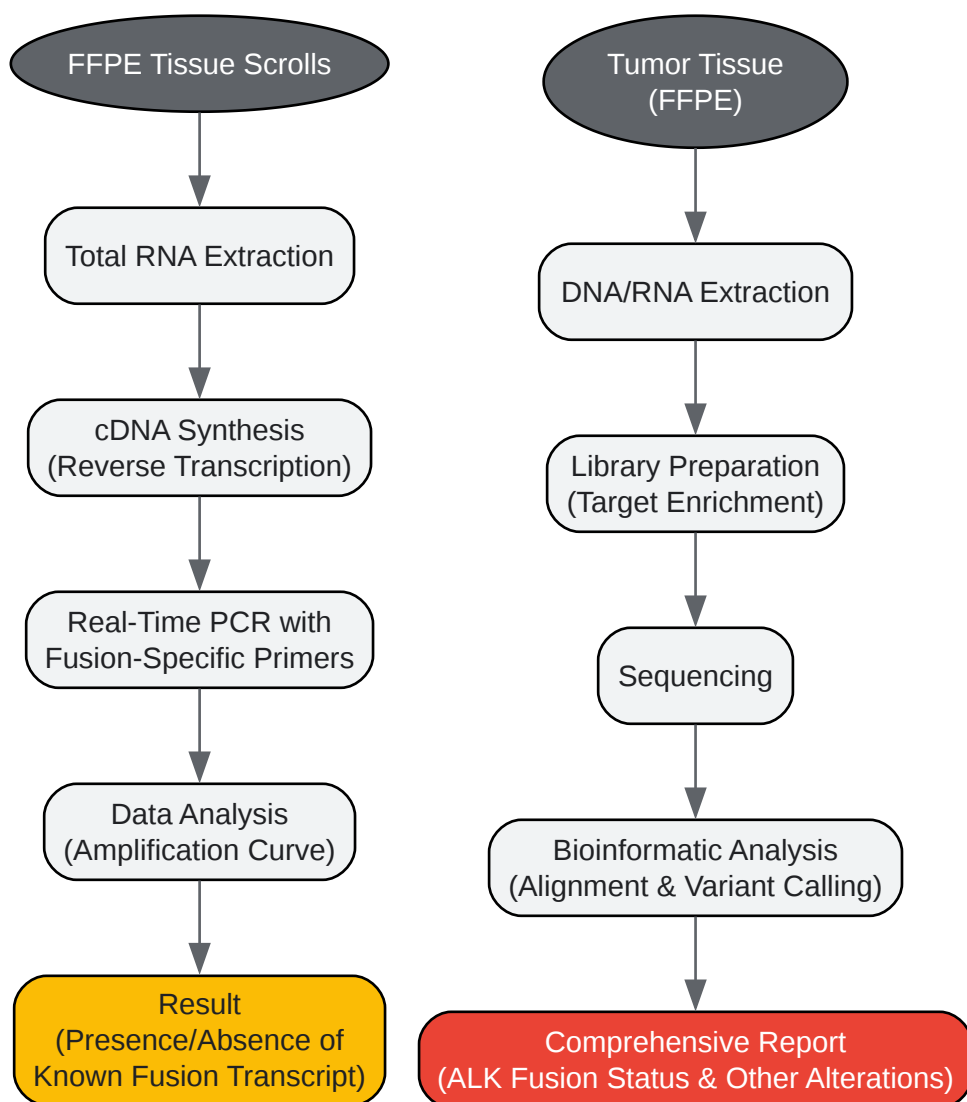
Crizotinib functions as a competitive inhibitor at the ATP-binding site of the ALK tyrosine kinase domain.[5] By blocking ATP binding, Crizotinib prevents the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling and halting the growth of cancer cells dependent on ALK signaling.[3][5]











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